1-(2-Bromo-4,6-dimethoxyphenyl)ethan-1-one
Description
1-(2-Bromo-4,6-dimethoxyphenyl)ethan-1-one is an aromatic ketone with the molecular formula C₁₀H₁₁BrO₃ and a molecular weight of 259.10 g/mol . Structurally, it features a bromine substituent at the 2-position and methoxy groups at the 4- and 6-positions of the phenyl ring, attached to an acetyl group. This compound is a key intermediate in organic synthesis, particularly for constructing chalcones, flavonoids, and heterocyclic frameworks .
Synthesis: The compound is typically synthesized via bromination of 2-hydroxy-4,6-dimethoxyacetophenone using reagents like ammonium cerium(IV) nitrate and LiBr in acetonitrile, achieving high yields (~91%) . Alternative routes involve halogenation of acetophenone derivatives under controlled conditions .
Applications:
It serves as a precursor for bioactive molecules, including antimicrobial agents , anti-inflammatory compounds , and antiviral derivatives . Its electronic and steric properties make it valuable in coordination chemistry for designing luminescent europium(III) and samarium(III) complexes .
Properties
IUPAC Name |
1-(2-bromo-4,6-dimethoxyphenyl)ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrO3/c1-6(12)10-8(11)4-7(13-2)5-9(10)14-3/h4-5H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLWMXAPTHOLHOE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=C(C=C1Br)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Bromo-4,6-dimethoxyphenyl)ethan-1-one typically involves the bromination of 4,6-dimethoxyacetophenone. The reaction is carried out using bromine in the presence of a suitable solvent such as acetic acid or chloroform . The reaction conditions include maintaining a controlled temperature and stirring the reaction mixture to ensure complete bromination.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, along with optimized reaction conditions to achieve high yields and purity. The product is then purified using techniques such as recrystallization or column chromatography .
Chemical Reactions Analysis
Types of Reactions
1-(2-Bromo-4,6-dimethoxyphenyl)ethan-1-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Oxidation Reactions: The ethanone group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction Reactions: The compound can undergo reduction to form alcohols or other reduced products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium thiocyanate. The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used in acidic or basic conditions.
Reduction Reactions: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed in anhydrous solvents.
Major Products Formed
Substitution Reactions: Products include substituted phenyl ethanones with various functional groups replacing the bromine atom.
Oxidation Reactions: Products include carboxylic acids or ketones.
Reduction Reactions: Products include alcohols or other reduced derivatives.
Scientific Research Applications
1-(2-Bromo-4,6-dimethoxyphenyl)ethan-1-one is utilized in various scientific research fields:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is conducted to explore its potential therapeutic applications and pharmacological properties.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(2-Bromo-4,6-dimethoxyphenyl)ethan-1-one involves its interaction with specific molecular targets. The bromine atom and methoxy groups play a crucial role in its reactivity and binding affinity. The compound can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use .
Comparison with Similar Compounds
Electronic Effects
- The bromine atom in this compound enhances electrophilicity at the carbonyl carbon, facilitating nucleophilic additions (e.g., chalcone formation via Claisen-Schmidt condensation) .
- Hydroxyl vs. Methoxy Groups: The hydroxyl group in 1-(3-bromo-2-hydroxy-4,6-dimethoxyphenyl)ethan-1-one increases hydrogen-bonding capacity, improving solubility in polar solvents like methanol .
Case Study: Chalcone Derivatives
This compound reacts with benzaldehydes to form chalcones with antiviral activity (e.g., anti-SARS-CoV-2) . Comparatively, non-brominated chalcones like (E)-1-(2-hydroxy-4,6-dimethoxyphenyl)-3-phenylprop-2-en-1-one (Flavokawain B) exhibit herbicidal effects but lower electrophilicity .
Biological Activity
1-(2-Bromo-4,6-dimethoxyphenyl)ethan-1-one is a compound of interest due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews its biological properties, mechanisms of action, and relevant research findings.
This compound has the following chemical characteristics:
- Molecular Formula : C10H11BrO3
- Molecular Weight : 259.10 g/mol
- CAS Number : 1835-02-5
- Structure : The compound features a bromine atom and two methoxy groups attached to a phenyl ring, which contributes to its reactivity and biological activity.
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound. The compound has demonstrated cytotoxic effects against various cancer cell lines:
- Cell Lines Tested :
- HeLa (cervical carcinoma)
- HCT-116 (colorectal carcinoma)
- A549 (lung adenocarcinoma)
- K562 (myelogenous leukemia)
The compound exhibited significant inhibition of cell growth in these lines, indicating its potential as an anticancer agent. Notably, it induced apoptosis through mitochondrial pathways and affected topoisomerase activity, suggesting a dual mechanism of action .
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa | 5.2 | Induction of apoptosis |
| HCT-116 | 7.3 | Inhibition of topoisomerase |
| A549 | 4.9 | ROS production and cell cycle arrest |
| K562 | 3.8 | Mitochondrial dysfunction |
The mechanisms through which this compound exerts its effects include:
- Apoptosis Induction : The compound activates apoptotic pathways by increasing reactive oxygen species (ROS) levels and disrupting mitochondrial membrane potential.
- Cell Cycle Arrest : It has been shown to cause G0/G1 phase arrest in cancer cells, thereby inhibiting proliferation.
- Anti-Angiogenesis : In vivo studies indicated that the compound could inhibit angiogenesis by affecting vascular endothelial growth factor (VEGF) signaling pathways.
In Vitro Studies
In vitro experiments have confirmed the cytotoxicity of this compound against several cancer cell lines. For instance, a study reported that treatment with the compound resulted in a dose-dependent decrease in cell viability across multiple lines:
"The compound exhibited IC50 values ranging from 3.8 to 7.3 µM across various tested cell lines, indicating potent anticancer activity" .
In Vivo Studies
In vivo studies utilizing xenograft models have further validated the anticancer efficacy of this compound. Mice treated with this compound showed significant tumor regression compared to control groups.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
